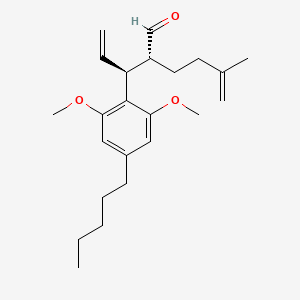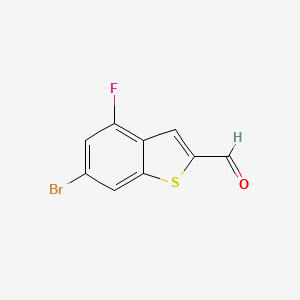![molecular formula C21H21BrO6 B13434511 [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate CAS No. 18933-67-0](/img/structure/B13434511.png)
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is a complex organic compound that features a benzoyloxy group, a bromomethyl group, and a methoxy group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate typically involves multiple steps, including the introduction of the benzoyloxy, bromomethyl, and methoxy groups. One common method involves the bromination of a suitable precursor, followed by esterification and methoxylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-Benzoyloxy-2-(chloromethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a chloromethyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(methyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a methyl group instead of a bromomethyl group.
[3-Benzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] benzoate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in [3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the bromomethyl functionality is advantageous.
Propriétés
Numéro CAS |
18933-67-0 |
|---|---|
Formule moléculaire |
C21H21BrO6 |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
[3-benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate |
InChI |
InChI=1S/C21H21BrO6/c1-25-18-12-16(27-20(23)14-8-4-2-5-9-14)19(17(13-22)26-18)28-21(24)15-10-6-3-7-11-15/h2-11,16-19H,12-13H2,1H3 |
Clé InChI |
VSTJWUMERKEGGP-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(C(C(O1)CBr)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)

![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)

